molecular formula C23H20N2S B2367550 2-(benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole CAS No. 1206990-96-6

2-(benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole

Cat. No.: B2367550
CAS No.: 1206990-96-6
M. Wt: 356.49
InChI Key: LOGACTWNDYJSEA-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a benzylthio group at position 2, a phenyl group at position 5, and an o-tolyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between o-tolylamine, benzylthiol, and phenylglyoxal in the presence of a suitable catalyst can yield the desired imidazole derivative. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol, with the addition of a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Halogenating agents, nitrating agents; reactions usually require acidic or basic conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated, nitrated derivatives

Scientific Research Applications

2-(Benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its interactions with enzymes and receptors are of particular interest.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-1H-imidazole
  • 5-Phenyl-1H-imidazole
  • 2-(o-Tolyl)-1H-imidazole

Uniqueness

2-(Benzylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole stands out due to the presence of three distinct substituents: benzylthio, phenyl, and o-tolyl groups. This combination of substituents imparts unique chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a broader range of reactivity and potential interactions with biological targets .

Properties

IUPAC Name

2-benzylsulfanyl-1-(2-methylphenyl)-5-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2S/c1-18-10-8-9-15-21(18)25-22(20-13-6-3-7-14-20)16-24-23(25)26-17-19-11-4-2-5-12-19/h2-16H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGACTWNDYJSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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